molecular formula C8H9BrZn B6303158 2-Ethylphenylzinc bromide CAS No. 1383429-82-0

2-Ethylphenylzinc bromide

Cat. No.: B6303158
CAS No.: 1383429-82-0
M. Wt: 250.4 g/mol
InChI Key: ZNXYVQPIRJVOMP-UHFFFAOYSA-M
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Description

2-Ethylphenylzinc bromide is an organometallic compound widely used in organic synthesis. It is known for its versatility as a reagent, making it an essential tool in chemical research. The compound has the molecular formula C8H9BrZn and a molecular weight of 250.4531.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylphenylzinc bromide can be synthesized through the reaction of 2-ethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of zinc in THF.
  • Addition of 2-ethylbromobenzene to the zinc solution.
  • Stirring the mixture under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

    Solvents: THF is a preferred solvent due to its ability to stabilize the organozinc compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound .

Scientific Research Applications

2-Ethylphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

    Biology: It can be employed in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals and drug intermediates.

    Industry: It is utilized in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparison with Similar Compounds

    Phenylzinc bromide: Similar in structure but lacks the ethyl group.

    2-Methylphenylzinc bromide: Similar but with a methyl group instead of an ethyl group.

Uniqueness: 2-Ethylphenylzinc bromide is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent for specific synthetic applications where the ethyl group plays a crucial role.

Properties

IUPAC Name

bromozinc(1+);ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXYVQPIRJVOMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=[C-]1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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